molecular formula C11H10N2O B14033295 (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole

(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole

Cat. No.: B14033295
M. Wt: 186.21 g/mol
InChI Key: SMRJBQALTBPYIT-VQHVLOKHSA-N
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Description

(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nitrile oxides with alkenes, which forms the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine-substituted oxadiazoles.

Scientific Research Applications

(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a pharmaceutical agent, particularly for its potential anti-inflammatory and analgesic effects.

    Industry: The compound is investigated for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and have similar chemical properties.

    Isoxazoles: Another class of heterocycles with an oxygen and nitrogen in the ring, used in similar applications.

    Pyridazines: Six-membered rings with nitrogen atoms, often compared for their biological activities.

Uniqueness

(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the phenylprop-1-en-2-yl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-[(E)-1-phenylprop-1-en-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C11H10N2O/c1-9(11-12-8-13-14-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+

InChI Key

SMRJBQALTBPYIT-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=NC=NO2

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=NC=NO2

Origin of Product

United States

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